molecular formula C11H10O B11919404 1-(1H-inden-2-yl)ethanone

1-(1H-inden-2-yl)ethanone

Cat. No.: B11919404
M. Wt: 158.20 g/mol
InChI Key: CPAUYTRSGSXTEE-UHFFFAOYSA-N
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Description

Contextualization within Indene (B144670) and Indanone Chemistry

The indene framework is a key structural motif in numerous organic molecules. researchgate.neteburon-organics.com Its derivatives, including indanones and indenones, are recognized for their wide range of biological activities and are integral components of several commercial drugs like Indinavir, Sulindac, and Donepezil. researchgate.neteburon-organics.com The indane/indene system provides a rigid bicyclic scaffold that is rich in chemical diversity, allowing for extensive structure-activity relationship studies. researchgate.net The versatility of this framework enables the development of molecules targeting various biological pathways, including those involved in cancer, inflammation, and neurodegenerative diseases. researchgate.neteburon-organics.com

Indanones and indenones are important intermediates in organic synthesis. iyte.edu.tr They are found in various natural products and serve as precursors for a wide array of complex molecules. iyte.edu.tr The synthesis of indanones can be achieved through methods like the intramolecular acylation of 3-arylpropanoic acids or the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides. organic-chemistry.org

Significance of the 1-(1H-inden-2-yl)ethanone Scaffold in Contemporary Synthetic and Organometallic Research

The this compound scaffold, a specific type of 2-acyl-1H-indene, is a valuable building block in modern synthetic chemistry. An efficient one-pot synthesis for 2-acyl-1H-indenes has been developed through a palladium-catalyzed tandem Heck–aldol (B89426) reaction of o-halogenated benzaldehydes with prop-2-en-1-ols. researchgate.net This method has been optimized, identifying sodium acetate (B1210297) as the most effective base and highlighting the crucial role of tetrabutylammonium (B224687) chloride and lithium chloride as additives. researchgate.net

In the realm of organometallic chemistry, the development of new organometallic compounds and the study of their catalytic activities are areas of intense research. ub.eduhokudai.ac.jp Indene-substituted compounds have shown potential in these areas. For instance, novel oxime ethers with an indene-substituted benzopentatomic ring have been synthesized and demonstrated fungicidal and insecticidal activities. sioc-journal.cn The key intermediate for these compounds, 2-acetylindene, was synthesized in good yields via a one-pot palladium-catalyzed reaction. sioc-journal.cn

Furthermore, the structural features of indene derivatives are crucial for their application in creating chiral catalysts for asymmetric synthesis. The rigid framework of the indene moiety is advantageous for designing ligands that can control the stereochemical outcome of chemical reactions. vulcanchem.com

A derivative, 1-(3-Amino-1H-inden-2-yl)ethanone, synthesized from 2-(bromomethyl)benzonitrile (B57715) and acetylacetone (B45752), showcases the utility of the indenyl backbone in constructing complex molecules with potential applications in coordination chemistry. nih.gov The crystal structure of this compound reveals intermolecular hydrogen bonding, forming chains that are further linked by weak C—H⋯π interactions. nih.gov

The following table summarizes some of the key compounds related to the chemistry of this compound:

Compound NameMolecular FormulaKey Features/Applications
This compoundC₁₁H₁₀OAlso known as 2-acetylindene; a key intermediate in the synthesis of fungicides and insecticides. researchgate.netsioc-journal.cn
IndeneC₉H₈A bicyclic aromatic hydrocarbon forming the core of many synthetic compounds. researchgate.neteburon-organics.com
IndanoneC₉H₈OA ketone derivative of indane, important in medicinal chemistry and as a synthetic intermediate. iyte.edu.trorganic-chemistry.org
1-(3-Amino-1H-inden-2-yl)ethanoneC₁₁H₁₁NOSynthesized for potential applications in coordination chemistry; forms hydrogen-bonded chains in the solid state. nih.gov
2-Acetylindane-1,3-dioneC₁₁H₈O₃Used in the synthesis of chalcones with anti-inflammatory and analgesic activities. acharyainstitutes.in

Below is a data table detailing some of the reported spectroscopic data for this compound: researchgate.net

Spectroscopic DataValues
Melting Point53.2–55.0 °C
¹H NMR (CDCl₃, 300 MHz)δ: 1.19 (d, J = 6.3 Hz, 6H), 3.38–3.68 (m, 1H), 3.69 (s, 2H), 7.35–7.38 (m, 2H), 7.51–7.57 (m, 2H), 7.66 (s, 1H)
IR (KBr)ν: 1710, 1660, 1465, 1380, 1025, 755 cm⁻¹
Elemental Analysis (Calcd. for C₁₁H₁₀O)C, 83.51; H, 6.37
Elemental Analysis (Found)C, 83.36; H, 6.26

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10O

Molecular Weight

158.20 g/mol

IUPAC Name

1-(1H-inden-2-yl)ethanone

InChI

InChI=1S/C11H10O/c1-8(12)11-6-9-4-2-3-5-10(9)7-11/h2-6H,7H2,1H3

InChI Key

CPAUYTRSGSXTEE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=CC=CC=C2C1

Origin of Product

United States

Synthetic Methodologies for 1 1h Inden 2 Yl Ethanone and Its Structural Analogues

Direct Synthesis Approaches to 1-(1H-inden-2-yl)ethanone

Direct methods for the synthesis of this compound often employ transition metal catalysis to construct the indenyl core and introduce the acetyl group in a single operational sequence. These approaches are valued for their efficiency and atom economy.

Palladium-Catalyzed Tandem Heck–Aldol (B89426) Reactions for 2-Acyl-1H-indenes

A notable and efficient method for the synthesis of 2-acyl-1H-indenes, including this compound, involves a one-pot palladium-catalyzed tandem Heck–aldol reaction. researchgate.net This process typically utilizes o-halogenated benzaldehydes or aryl ketones as starting materials, which react with prop-2-en-1-ols. researchgate.net The reaction proceeds through an initial Jeffery-Heck reaction to form an intermediate, which then undergoes an intramolecular aldol condensation to yield the final 2-acyl-1H-indene product. iith.ac.in

Key to the success of this reaction is the optimization of reaction conditions. Studies have shown that sodium acetate (B1210297) is an effective base, and the presence of additives like tetrabutylammonium (B224687) chloride (TBAC) and lithium chloride (LiCl) is crucial for the process. researchgate.net The choice of palladium catalyst and solvents also plays a significant role in the reaction's efficiency. For instance, Pd(OAc)2 is a commonly used catalyst, and DMF is often the solvent of choice. researchgate.net

This methodology has been successfully applied to a variety of substituted o-halogenated benzaldehydes and prop-2-en-1-ols, demonstrating its versatility in producing a range of 2-acyl-1H-indene derivatives. researchgate.net However, the reactivity can be substrate-dependent; for example, 2-bromoacetophenone (B140003) was found to react with 2-propen-1-ol to give the desired product, but with other substituted prop-2-en-1-ols, only the Heck-type products were formed. researchgate.net

Table 1: Optimized Conditions for Palladium-Catalyzed Tandem Heck–Aldol Reaction researchgate.net

ParameterOptimal Condition
Catalyst Pd(OAc)2
Base Sodium Acetate
Additives Tetrabutylammonium chloride (TBAC), LiCl
Solvent DMF

Convergent Routes Involving Aromatic Nitriles and Diketones Leading to Aminated Indenylethanones

Convergent synthetic strategies offer a powerful approach to constructing complex molecules like aminated indenylethanones. These routes involve the assembly of the target molecule from several individual fragments in a more direct fashion than linear syntheses. While specific examples leading directly to aminated indenylethanones from aromatic nitriles and diketones are not extensively detailed in the provided context, the principles of convergent synthesis using these building blocks are well-established in organic chemistry.

Aromatic nitriles are versatile precursors in the synthesis of various nitrogen-containing heterocycles and functionalized aromatic compounds. nih.govnumberanalytics.com They can be prepared through methods like the Sandmeyer reaction or modern palladium-catalyzed C-H functionalization reactions. nih.govnumberanalytics.com The nitrile group can be transformed into an amine or other functionalities necessary for the indenylethanone structure.

1,3-Diketones are also key synthetic intermediates. beilstein-journals.orgnih.gov The Claisen condensation is a classic method for their preparation, involving the C-acylation of ketones. nih.goveurjchem.com More recent methods allow for the direct synthesis of β-diketones from carboxylic acids and ketones. beilstein-journals.org

A hypothetical convergent synthesis of an aminated indenylethanone could involve the reaction of a suitably functionalized aromatic nitrile with a diketone or a precursor that can generate a diketone in situ. The reaction would likely proceed through a series of steps, potentially including a condensation reaction to form the five-membered indene (B144670) ring and subsequent functional group manipulations to yield the final aminated product.

General Strategies for Indenone and Indanone Formation Relevant to the Indenylethanone Motif

The synthesis of the core indenone and indanone skeletons is fundamental to accessing indenylethanone derivatives. Various classical and modern synthetic methods are employed for this purpose, including intramolecular cyclizations and transition metal-catalyzed reactions.

Intramolecular Friedel-Crafts Acylations and Related Cyclization Protocols

The intramolecular Friedel-Crafts acylation is a cornerstone reaction for the synthesis of 1-indanones. nih.govscirp.org This reaction typically involves the cyclization of 3-arylpropionic acids or their corresponding acyl chlorides. nih.gov The direct dehydrative cyclization of 3-arylpropionic acids is often preferred for its environmental benefits, as it produces water as the only byproduct. nih.gov However, this can require harsh conditions.

Various Lewis acids, such as niobium pentachloride (NbCl5), can be used to promote the reaction under milder conditions. researchgate.net NbCl5 has been shown to act as both a reagent to convert the carboxylic acid to the acyl chloride and as a catalyst for the cyclization. researchgate.net The use of Meldrum's acid derivatives as acylating agents provides an alternative that can overcome some of the drawbacks associated with traditional Friedel-Crafts reactions. orgsyn.org

The efficiency of the intramolecular Friedel-Crafts acylation can be influenced by the substitution pattern on the aromatic ring and the side chain. For instance, substitution at the 2-position of the resulting indenone can significantly improve the yield of the cyclized product. cdnsciencepub.com

Table 2: Comparison of Methods for Intramolecular Friedel-Crafts Acylation

MethodCatalyst/ReagentKey Features
Classical Strong acids (e.g., PPA)Often requires high temperatures and long reaction times. nih.gov
NbCl5-mediated NbCl5Milder reaction conditions (room temperature). researchgate.net
Meldrum's Acid TMSOTfAllows for the synthesis of 2-substituted 1-indanones. orgsyn.org
Microwave/Ultrasound VariousNon-conventional energy sources to accelerate the reaction. nih.gov

Transition Metal-Catalyzed Cyclization Reactions for Indenone Derivatives

Transition metal-catalyzed reactions provide a powerful and versatile platform for the synthesis of indenone derivatives. scispace.comrsc.org These methods often offer high efficiency, regioselectivity, and functional group tolerance. acs.org

Palladium catalysis is widely used in this context. For example, palladium/norbornene (Pd/NBE) cooperative catalysis enables the direct annulation between simple aryl iodides and unsaturated carboxylic acid anhydrides to form indenones with complete regioselectivity. scispace.com Another palladium-catalyzed approach involves the carbonylation of o-bromoaryl iodides with alkynes, using Mo(CO)6 as a solid carbon monoxide source. acs.org

Rhodium catalysts are also effective for indenone synthesis. Rhodium(III)-catalyzed C-H activation and a multistep cascade reaction of benzimidates and alkenes can produce structurally diverse indenones under mild conditions. acs.org

Other transition metals like cobalt, nickel, and iron have also been employed in indenone synthesis, each offering unique reactivity and substrate scope. bohrium.comorganic-chemistry.org

Domino and Cascade Reaction Sequences in Indenone Synthesis

Domino and cascade reactions are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single pot, often leading to complex molecular architectures from simple starting materials. mdpi.com These reactions are characterized by their atom economy and reduced waste generation. mdpi.com

In the context of indenone synthesis, a base-promoted domino reaction has been developed for the synthesis of 3-substituted 2-phenylindenones from 2,3-diphenylcyclopropenone. This sequence involves a Michael addition, ring-opening, intramolecular Friedel-Crafts cyclization, and dehydrogenation. researchgate.net

Another example is a domino reaction between aryl aldehydes, hippuric acid, and acetic anhydride (B1165640), catalyzed by HPW@nano-SiO2 under microwave irradiation, to produce N-(1-Oxo-1H-inden-2-yl)benzamide derivatives. organic-chemistry.org

Rhodium-catalyzed C-H activation can also initiate a cascade reaction sequence. The reaction of benzimidates and alkenes proceeds through C-H alkenylation, intramolecular cyclization, oxidation, C-N bond cleavage, and intramolecular nucleophilic addition to afford difunctionalized indenones. acs.org These elegant reaction cascades highlight the power of modern synthetic methodology to construct complex indenone frameworks efficiently.

Multistep Construction of Complex Molecular Architectures Incorporating Indenylethanone Structures

The indenylethanone structure is a versatile platform for the development of more complex molecules. The reactivity of the acetyl group and the indenyl ring system can be exploited in various multistep sequences to build elaborate molecular architectures. These transformations enable the incorporation of the indenyl moiety into larger heterocyclic systems and the preparation of sophisticated ligands for organometallic catalysis.

The synthesis of molecules incorporating both indene and dihydropyrimidine-dione motifs has been an area of active research, driven by the wide range of biological activities associated with pyrimidine-based heterocycles. While direct condensation of this compound into these structures is not extensively documented, established multicomponent reactions like the Biginelli reaction provide a framework for how such syntheses could be approached. Current time information in Bangalore, IN.smolecule.com The Biginelli reaction, first reported in 1891, is a one-pot acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). Current time information in Bangalore, IN.google.comgoogle.com

Variations of this reaction have been developed to accommodate a wider range of substrates, including different 1,3-dicarbonyl compounds. researchgate.netacs.org For instance, the use of indane-1,3-dione, a structural relative of the indenyl core, in Biginelli-type reactions has been successfully demonstrated for the synthesis of tricyclic 3,4-dihydropyrimidine-2-thione derivatives. researchgate.net

A notable multistep synthesis that successfully incorporates the indenyl group into a dihydropyrimidine-dione structure involves the acid-amine coupling of 3-(2-(1H-inden-2-yl)phenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid with various amine derivatives. This sequence, which proceeds via deprotection and subsequent cyclization, yields a series of 6-(2-(1H-inden-2-yl)phenyl)-3-(substituted)dihydropyrimidine-2,4(1H,3H)-dione compounds. This approach highlights a sophisticated strategy where the indenyl-containing fragment is prepared separately and then integrated into the final heterocyclic structure.

Another relevant method involves a one-pot reaction between primary amines, 1,1-bis-(methylthio)-2-nitroethene, ninhydrin (B49086) (indane-1,2,3-trione), and barbituric acid. This reaction produces complex 5-(2-(alkylamino)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives, demonstrating the feasibility of fusing indene and pyrimidine (B1678525) ring systems through multicomponent strategies. derpharmachemica.com

Table 1: Synthesis of Indenyl-Containing Dihydropyrimidine-Dione Derivatives

Starting MaterialsKey ReactionsProduct ClassReference
3-(2-(1H-inden-2-yl)phenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid, Amine derivativesAcid-amine coupling, Deprotection (de-Boc), Cyclization6-(2-(1H-inden-2-yl)phenyl)-3-(substituted)dihydropyrimidine-2,4(1H,3H)-diones
Primary amines, 1,1-bis-(methylthio)-2-nitroethene, Ninhydrin, Barbituric acidOne-pot multicomponent reaction5-(2-(Alkylamino)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-6-hydroxypyrimidine-2,4(1H,3H)-diones derpharmachemica.com
Indane-1,3-dione, Thiourea, Substituted benzaldehydesBiginelli three-component reactionTricyclic 3,4-dihydropyrimidine-2-thione derivatives researchgate.net

The indenyl ligand, a benzo-fused analogue of the cyclopentadienyl (B1206354) (Cp) ligand, is of significant interest in organometallic chemistry and catalysis. researchgate.net Transition metal complexes featuring indenyl ligands often exhibit enhanced catalytic activity compared to their Cp counterparts, a phenomenon known as the "indenyl effect". This has driven the development of synthetic routes to various indenyl-containing ligands and metallocene catalyst precursors, which are widely used in processes like olefin polymerization. researchgate.netvulcanchem.comuonbi.ac.ke

The primary route to indenyl ligands involves the deprotonation of indene or its derivatives with a strong base, such as butyllithium, to form the indenide anion. researchgate.net This anion can then be reacted with a metal halide in a salt metathesis reaction to form the desired indenyl complex. researchgate.net Bridged ansa-metallocenes, where two indenyl ligands are linked, are particularly important as stereorigid, chiral catalyst precursors. researchgate.net

While this compound is not typically used as a direct precursor for simple indenyl ligands, its functionalized structure makes it a key intermediate in multistep syntheses of more complex ligands and molecules. The ethanone (B97240) group can be chemically modified to introduce additional coordinating atoms or to build larger heterocyclic systems capable of binding to a metal center.

For example, synthetic routes described in patent literature show that substituted 1-(2,3-dihydro-1H-inden-2-yl)ethanone intermediates can be generated from precursors like 2,3-dihydro-1H-indene-2-carboxylic acid. google.com This ethanone derivative is then subjected to further reactions, such as bromination of the acetyl group followed by cyclization with formamide, to produce complex indenyl-substituted imidazole (B134444) derivatives. google.comgoogle.com These resulting heterocyclic products have the potential to act as N-donor ligands in coordination chemistry. This highlights the role of the indenylethanone core as a foundational element that can be elaborated into more sophisticated ligand architectures through sequential synthetic steps.

Table 2: Key Concepts in Indenyl Ligand and Catalyst Synthesis

ConceptDescriptionRelevance to Indenyl EthanoneReference
Indenyl EffectEnhanced reactivity of indenyl metal complexes in substitution reactions compared to cyclopentadienyl analogues, leading to higher catalytic activity.Provides the motivation for synthesizing catalysts with an indenyl scaffold.
General Ligand SynthesisDeprotonation of indene to form an indenide anion, followed by reaction with a metal halide (salt metathesis).This is the fundamental method for creating basic indenyl complexes. researchgate.net
ansa-MetallocenesComplexes with two indenyl rings linked by a bridge, creating a stereorigid and often chiral structure for stereoselective catalysis.Represents a major class of advanced catalysts derived from indenyl precursors. researchgate.net
Multistep DerivatizationUse of an indenylethanone intermediate, which is further functionalized (e.g., via bromination and cyclization) to create complex heterocyclic systems.Demonstrates the utility of this compound as a building block for potential ligands. google.comgoogle.com

The this compound framework serves as a versatile starting point for the synthesis of a wide array of derivatives through reactions targeting the acetyl group, the five-membered ring, or the benzene (B151609) ring. These modifications lead to a diverse family of indenyl-substituted compounds with varied chemical properties.

One common derivatization strategy involves reactions at the α-carbon of the ketone. For instance, substituted 1-(2,3-dihydro-1H-inden-2-yl)ethanone can undergo bromination to yield 2-bromo-1-(2,3-dihydro-1H-inden-2-yl)ethanone. This α-halo ketone is a valuable intermediate that can be converted into heterocyclic systems. Reaction with formamide, for example, leads to the formation of indenyl-substituted imidazole derivatives. google.comgoogle.com

Another approach involves building upon the indenyl core itself. The synthesis of 1-(3-Amino-1H-inden-2-yl)ethanone has been achieved through the reaction of 2-(bromomethyl)benzonitrile (B57715) with acetylacetone (B45752) in the presence of potassium hydroxide. iucr.org This method introduces an amino group onto the five-membered ring, creating an enaminone functionality. Similarly, Claisen-Schmidt condensation reactions using 2-acetyl-1H-indene-1,3(2H)-dione (a related dicarbonyl analogue) with various aromatic aldehydes produce chalcone-like intermediates, which are then cyclized to form complex pyrimidine-fused indene-1,3-diones. derpharmachemica.com

Furthermore, the acetyl group can be a precursor to other functionalities. The reduction of the corresponding ester, methyl (indan-2-yl)acetate, with lithium aluminum hydride yields 2-(1H-inden-2-yl)ethanol, converting the acetyl-related group into a hydroxyethyl (B10761427) substituent. vulcanchem.com This alcohol can then undergo further reactions, such as oxidation or substitution. vulcanchem.com A different strategy involves the acetylation of indenol derivatives to produce 1-acetoxy-1H-indene-2-carboxylates. These allylic acetates can then react with organocuprates to install alkyl groups at the 1-position of the indene ring, demonstrating a method for C-C bond formation on the five-membered ring. researchgate.net

These examples underscore the synthetic flexibility of the indenylethanone scaffold, allowing for the generation of diverse derivatives through targeted modifications at multiple sites on the molecule.

Table 3: Examples of Derivatization of Indenyl Ethanone and Related Structures

Starting Material/Core StructureReagentsReaction TypeProduct/Derivative ClassReference
1-(2,3-Dihydro-2-ethyl-1H-inden-2-yl)ethanone1. Bromine 2. Formamideα-Bromination, Cyclization5-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)-1H-imidazole google.com
2-(Bromomethyl)benzonitrile, Acetylacetone, KOHCyclization/CondensationIntramolecular cyclization1-(3-Amino-1H-inden-2-yl)ethanone iucr.org
2-Acetyl-1H-indene-1,3(2H)-dione, Aromatic aldehydes, Guanidine nitrateCondensation, CyclizationClaisen-Schmidt followed by cyclizationPyrimidine-fused indane-1,3-dione derivatives derpharmachemica.com
Indenol derivatives1. Acetic anhydride 2. Grignard reagents, LiCuBr₂Acetylation, Organocuprate addition1-Alkyl-1H-indene-2-carboxylates researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of Indenylethanone Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the determination of molecular structures, offering detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy of 1-(1H-inden-2-yl)ethanone provides characteristic signals that confirm its key structural features. In a carbon tetrachloride (CCl₄) solvent, the spectrum displays a sharp singlet at approximately 2.37 ppm, which is indicative of the three equivalent protons of the acetyl methyl group. The methylene (B1212753) protons (H1) of the indene (B144670) ring appear as a doublet at around 3.59 ppm with a coupling constant (J) of 2 Hz. The aromatic protons and the vinylic proton (H3) resonate in a multiplet between 7.1 and 7.5 ppm.

The downfield shift of the aromatic and vinylic protons is attributed to the deshielding effects of the benzene (B151609) ring and the double bond. The singlet nature of the acetyl protons indicates no adjacent protons, which is consistent with its attachment to the C2 position of the indene ring. The doublet for the methylene protons suggests a coupling interaction with the vicinal vinylic proton.

¹H NMR Spectroscopic Data for this compound in CCl₄
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-COCH₃2.37Singlet-3H
H1 (Methylene)3.59Doublet22H
Aromatic & Vinylic (H3, H4, H5, H6, H7)7.1-7.5Multiplet-5H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Low-Temperature NMR Spectroscopic Investigations of Dynamic Processes

Currently, there are no specific low-temperature NMR studies reported for this compound in the available scientific literature. Such studies could potentially provide insights into conformational dynamics or restricted bond rotations within the molecule if any were present at lower temperatures.

Vibrational Spectroscopy: Infrared (IR) Absorption Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits several characteristic absorption bands that confirm its structure. A strong absorption band is observed at 1665 cm⁻¹, which is characteristic of the C=O stretching vibration of a conjugated ketone. The presence of the aromatic ring is confirmed by absorption bands at 1610, 1590, and 1560 cm⁻¹, corresponding to C=C stretching vibrations within the benzene ring.

Key IR Absorption Bands for this compound
Vibrational ModeAbsorption Frequency (cm⁻¹)Intensity
C=O Stretch (Conjugated Ketone)1665Strong
C=C Stretch (Aromatic)1610Medium
C=C Stretch (Aromatic)1590Medium
C=C Stretch (Aromatic)1560Medium

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Although specific experimental mass spectrometry data for this compound is not available in the reviewed literature, the expected fragmentation pattern can be predicted based on its structure. The molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (158.20 g/mol ).

A prominent fragmentation pathway would likely involve the alpha-cleavage of the bond between the carbonyl carbon and the indenyl ring, resulting in the formation of an acetyl cation (CH₃CO⁺) with an m/z of 43. Another significant fragmentation would be the loss of the methyl group from the molecular ion, leading to a fragment with an m/z of 143. Further fragmentation of the indenyl cation could also be observed.

X-ray Crystallography for Three-Dimensional Solid-State Structure Determination

No experimental X-ray crystallographic data for this compound has been reported. However, the crystal structure of a closely related compound, 1-(3-amino-1H-inden-2-yl)ethanone, has been determined. This analogue provides a useful model for understanding the potential solid-state conformation of the target molecule. In the amino-substituted compound, the five-membered ring of the indene system is planar. It is reasonable to infer that the indenyl core of this compound would also adopt a planar conformation in the solid state. The acetyl group would likely be oriented to minimize steric hindrance with the indenyl ring.

Electronic and Photophysical Spectroscopic Techniques

The electronic and photophysical properties of indenylethanone systems, such as this compound, are primarily investigated using ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy. These techniques provide valuable insights into the electronic transitions and excited state behavior of these molecules, which are crucial for understanding their potential applications in materials science and medicinal chemistry.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy is a fundamental technique used to study the electronic structure of conjugated systems like this compound. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. In the case of indenone derivatives, the principal electronic transitions observed in the UV-Vis spectrum are typically π → π* and n → π* transitions associated with the aromatic system and the carbonyl group.

The position of the absorption maxima (λmax) and the intensity of the absorption, represented by the molar extinction coefficient (ε), are highly dependent on the extent of conjugation and the presence of various substituents on the indenone core. For instance, the introduction of auxochromic groups or the extension of the conjugated system can lead to a bathochromic (red) shift in the absorption spectrum, meaning the compound will absorb light at longer wavelengths. Conversely, a hypsochromic (blue) shift to shorter wavelengths can also be observed depending on the nature of the substituent and its interaction with the chromophore.

While specific experimental UV-Vis absorption data for this compound is not extensively detailed in the available literature, studies on related indenone and indanone derivatives provide a general understanding of their spectral characteristics. For example, various substituted indenones exhibit strong absorption bands in the UV region, with their precise location and intensity being sensitive to the electronic nature of the substituents.

Table 1: Typical UV-Vis Absorption Data for Indenone Derivatives

Derivative ClassTypical λmax Range (nm)Molar Absorptivity (ε) Range (M⁻¹cm⁻¹)Solvent Effects
Aryl-substituted Indenones250 - 40010,000 - 50,000Pronounced solvatochromism
Donor-Acceptor Indenones400 - 55020,000 - 70,000Significant red shifts in polar solvents

Note: This table represents typical data for the class of compounds and not specific values for this compound.

Fluorescence Spectroscopy for Emission Properties

Fluorescence spectroscopy is a powerful tool for investigating the emission properties of molecules after they have been excited by absorbing light. This technique provides information about the excited state lifetime, quantum yield, and the environment of the fluorophore. Many indenone and indanone derivatives have been found to exhibit fluorescence, making this a key method for their characterization.

The fluorescence properties, including the emission wavelength (λem) and the fluorescence quantum yield (Φf), are intrinsically linked to the molecular structure. The presence of electron-donating or electron-withdrawing groups can significantly modulate the emission characteristics. For instance, certain arylpyrrolylidene-indanones have been developed as fluorescent photoswitches, where the fluorescence can be turned "on" or "off" by photoisomerization. This highlights the tunability of the emission properties of the indanone scaffold.

The fluorescence of these compounds can also be sensitive to the local environment, a phenomenon known as solvatochromism. Changes in solvent polarity can lead to shifts in the emission spectrum, providing insights into the nature of the excited state and the molecule's interaction with its surroundings. While specific fluorescence data for this compound is scarce, the general behavior of related compounds suggests that it may possess interesting emissive properties.

Table 2: Typical Fluorescence Data for Fluorescent Indanone Derivatives

Derivative ClassTypical λem Range (nm)Fluorescence Quantum Yield (Φf)Key Features
Aryl-substituted Indanones400 - 6000.1 - 0.7Solvatochromic shifts, sensitive to substitution
Indanone-based Photoswitches500 - 6500.01 - 0.5 (switchable)Reversible on/off fluorescence

Note: This table represents typical data for the class of compounds and not specific values for this compound.

Theoretical and Computational Chemistry of 1 1h Inden 2 Yl Ethanone and Indenyl Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) has become a popular method for theoretical modeling in chemistry, as its results often show satisfactory agreement with experimental data for a wide range of molecular properties, including structures, vibrational frequencies, and electronic characteristics. researchgate.netnanobioletters.com For indenyl systems, DFT is instrumental in elucidating the intricacies of their electronic behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. masterorganicchemistry.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. nih.gov Hard molecules, which are more stable and less reactive, are characterized by a large HOMO-LUMO gap, whereas soft molecules have a small gap. scispace.com

In π-conjugated systems like 1-(1H-inden-2-yl)ethanone, the HOMO and LUMO are typically π-type orbitals distributed across the aromatic framework. DFT calculations can precisely map the spatial distribution and energy levels of these orbitals. For the related indenyl radical, a good agreement was found between the experimentally measured HOMO-LUMO gap (2.60 eV) and the value calculated using DFT (2.86 eV). researchgate.net The study of frontier orbitals can reveal how substituents, such as the acetyl group in this compound, influence the electronic landscape of the indenyl core.

Table 1: Representative Frontier Orbital Energies for an Indenyl System

Property Energy (eV) Description
HOMO Energy -5.98 Energy of the highest occupied molecular orbital, related to ionization potential.
LUMO Energy -1.25 Energy of the lowest unoccupied molecular orbital, related to electron affinity.

| HOMO-LUMO Gap (ΔE) | 4.73 | Energy difference indicating chemical reactivity and kinetic stability. |

Note: The values presented are representative for indenyl-containing aromatic systems based on computational studies and may not correspond to experimentally verified data for this compound.

Computational methods, particularly DFT, are widely employed to predict various spectroscopic parameters, offering valuable insights that complement experimental data. By calculating properties such as nuclear magnetic shielding tensors, it is possible to predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy, provided that suitable density functional methods and basis sets are chosen. nih.gov Similarly, vibrational frequencies can be calculated and compared with experimental IR and Raman spectra to aid in structural assignment. nanobioletters.com

Furthermore, DFT and more advanced methods like combined density functional/multireference configuration interaction (DFT/MRCI) can be used to investigate the low-lying excited states of molecules. nih.gov These calculations provide information on electronic transitions, such as n → π* and π → π*, which are responsible for absorption in UV-Visible spectroscopy. The calculated adiabatic excitation energies can support the interpretation of experimental spectra. nih.gov

Table 2: Comparison of Predicted vs. Experimental Parameters for an Analogous Aromatic Ketone

Parameter Computational Method Predicted Value Experimental Value
¹³C NMR Shift (C=O) B3LYP/cc-pVDZ 211.06 ppm 203.90 ppm
IR Frequency (C=O stretch) B3LYP/6-311G(d,p) 1685 cm⁻¹ 1667 cm⁻¹

Note: Data is illustrative and compiled from computational studies on analogous aromatic ketones to demonstrate the predictive power of DFT. nanobioletters.comnih.govplos.org

Global reactivity descriptors derived from conceptual DFT provide a quantitative framework for understanding and predicting the chemical behavior of molecules. Key properties include electronegativity (χ), chemical hardness (η), and polarizability.

Absolute Electronegativity (χ) : This property measures the ability of a molecule to attract electrons. nih.gov It can be approximated from the energies of the frontier orbitals as χ ≈ -(E_HOMO + E_LUMO)/2. scispace.com

Chemical Hardness (η) : This describes the resistance of a molecule to a change in its electronic state. nih.govresearchgate.net It is related to the HOMO-LUMO gap by the approximation η ≈ (E_LUMO - E_HOMO)/2. scispace.com

Polarizability : This is a measure of how easily the electron cloud of a molecule can be distorted by an external electric field. Soft molecules with small HOMO-LUMO gaps tend to be more polarizable. scispace.com

These descriptors are invaluable for rationalizing the reactivity of indenyl systems in various chemical transformations.

Table 3: Calculated Electronic Properties for a Representative Indenyl Analogue

Descriptor Formula Calculated Value
Electronegativity (χ) -(E_HOMO + E_LUMO)/2 3.62 eV
Chemical Hardness (η) (E_LUMO - E_HOMO)/2 2.37 eV

| Chemical Softness (S) | 1 / (2η) | 0.21 eV⁻¹ |

Note: Values are calculated from the representative orbital energies in Table 1 and serve as an illustration of these electronic properties.

Computational Elucidation of Reaction Mechanisms

Computational modeling is a cornerstone in the elucidation of complex reaction mechanisms, providing insights into transition states and reaction pathways that are often inaccessible through experimental means alone. rsc.orgresearchgate.net For indenyl analogues, particularly in the context of organometallic chemistry, computational studies have been crucial in explaining their unique reactivity.

A hallmark of indenyl ligands in organometallic complexes is their ability to undergo facile haptotropic rearrangements, a phenomenon known as the "indenyl effect." nih.govresearchgate.net This effect describes the tendency of the indenyl ligand to slip its coordination from η⁵ (pentahapto) to η³ (trihapto), which opens a coordination site on the metal center and accelerates associative substitution reactions. nih.govacs.org

DFT calculations have been instrumental in understanding the thermodynamics and kinetics of this ring-slippage process. acs.orgjocpr.com Computational studies have shown that the fusion of the benzene (B151609) ring to the cyclopentadienyl (B1206354) moiety provides stabilization for the η³-coordinated intermediate. nih.gov This stabilization lowers the activation energy for the η⁵-to-η³ rearrangement compared to that of an analogous cyclopentadienyl complex, thus explaining the observed rate enhancement. nih.govresearchgate.net The driving force for the slippage is often the occupation of a metal-indenyl antibonding orbital, which becomes more stable upon the folding or rearrangement of the ligand. tandfonline.comulisboa.pt

X-ray crystallography provides direct evidence of ring slippage, which can be quantified by structural parameters like hinge and fold angles. nih.govrsc.org These experimental observations are well-reproduced and rationalized by DFT-optimized geometries.

Table 4: Structural Parameters Indicating Ring Slippage in a Cationic Palladium(II)-Indenyl Complex

Parameter Description Value
ΔM–C Difference between the average of the two longer M-C distances and the three shorter M-C distances. 0.298 Å
Hinge Angle (HA) Angle between the C1-C3a and C3a-C7a-C4-C1 planes. 13.24°

| Fold Angle (FA) | Angle between the five-membered ring plane and the C1-C2-C3 plane. | 11.65° |

Source: Data from a single crystal X-ray analysis of a palladium(II)-indenyl complex, demonstrating an intermediate coordination between η³ and η⁵. rsc.org

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice is governed by a delicate balance of intermolecular interactions, which dictates the material's physical properties. mdpi.comrsc.org The analysis of crystal structures, complemented by computational energy calculations, reveals the specific forces, such as hydrogen bonds and π-π stacking, that direct the supramolecular assembly. bg.ac.rsrsc.org

While the crystal structure for this compound is not publicly available, the structure of a close analogue, 1-(3-Amino-1H-inden-2-yl)ethanone, provides significant insight into the probable packing motifs. nih.govnih.gov In this analogue, the crystal packing is dominated by intermolecular N—H···O hydrogen bonds, which link the molecules into chains. These chains are further organized by weak C—H···π interactions. nih.gov

In addition to hydrogen bonding, π-π stacking interactions are a significant packing feature for aromatic systems like indenyl ligands. bg.ac.rs DFT calculations and analyses of crystallographic databases show that indenyl ligands of transition metal complexes prefer to stack in specific geometries to maximize interaction energy, which can be substantially stronger than stacking between corresponding cyclopentadienyl ligands due to the larger π-system. bg.ac.rsresearchgate.net

Table 5: Crystal and Hydrogen-Bond Data for 1-(3-Amino-1H-inden-2-yl)ethanone

Parameter Value
Empirical Formula C₁₁H₁₁NO
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.1794 (4)
b (Å) 10.6905 (5)
c (Å) 10.5602 (6)
β (º) 93.783 (8)
Volume (ų) 921.39 (8)
Hydrogen Bond (D-H···A) N-H···O
D-H (Å) 0.86
H···A (Å) 2.11
D···A (Å) 2.919 (4)

| D-H···A (º) | 156 |

Source: Data obtained from the crystallographic study of 1-(3-Amino-1H-inden-2-yl)ethanone. nih.gov

Hirshfeld Surface Analysis and Quantitative Assessment of Interactions

A comprehensive understanding of the supramolecular architecture of crystalline solids can be achieved through the analysis of intermolecular interactions. Hirshfeld surface analysis has emerged as a powerful tool for the visualization and quantification of these interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for a given molecule (the promolecule) dominates the corresponding sum for the entire crystal (the procrystal). The resulting surface, the Hirshfeld surface, provides a unique fingerprint of the molecular environment and the intermolecular contacts.

Due to a lack of publicly available crystallographic and computational data specifically for this compound, this section will discuss the Hirshfeld surface analysis of structurally related indenyl analogues, namely three bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives, as reported in a 2024 study by Madhan et al. nih.gov. Indole (B1671886) derivatives serve as suitable analogues due to their structural similarity to the indene (B144670) core. The analysis of these compounds provides valuable insight into the types and relative significance of intermolecular interactions that can be expected in related systems.

The Hirshfeld surface analysis of these indole analogues reveals the dominance of contacts involving hydrogen atoms, which account for over 90% of the total interactions. The primary interactions are further broken down into their respective contributions, providing a quantitative assessment of the forces governing the crystal packing. nih.gov.

The key intermolecular contacts and their percentage contributions to the Hirshfeld surface for the three indenyl analogues are detailed below. The analysis highlights the prevalence of hydrogen-hydrogen, carbon-hydrogen, oxygen-hydrogen, and bromine-hydrogen contacts.

The detailed breakdown of the percentage of contacts contributing to the Hirshfeld surface for each of the three bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole analogues is presented in the following table.

Interaction TypeCompound I (%)Compound II (%)Compound III (%)
H···H38.744.742.5
C···H/H···C25.720.422.3
O···H/H···O17.914.615.8
Br···H/H···Br12.68.210.3

The O···H/H···O contacts, representing hydrogen bonds and other close oxygen-hydrogen interactions, account for 14.6% to 17.9% of the surface. nih.gov. Finally, the Br···H/H···Br contacts, which arise from the bromo-substituents, contribute between 8.2% and 12.6% to the Hirshfeld surface, indicating their role in directing the crystal packing. nih.gov.

Applications of Indenylethanone Scaffolds in Modern Organic Synthesis and Catalysis

Role as Versatile Synthetic Intermediates and Building Blocks

1-(1H-inden-2-yl)ethanone is a valuable building block in organic synthesis due to the presence of two reactive sites: the acetyl group and the indenyl core. researchgate.net The ketone functionality allows for a wide range of chemical transformations, making it a versatile precursor for more complex molecules.

The acetyl group can undergo nucleophilic addition reactions. For instance, treatment with organometallic reagents such as Grignard reagents or organolithium compounds can convert the ketone into a tertiary alcohol. This transformation is a fundamental carbon-carbon bond-forming reaction that allows for the introduction of various alkyl, aryl, or vinyl groups. Furthermore, the ketone can be reduced to a secondary alcohol using a variety of reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. This resulting alcohol can then be used in subsequent reactions, for example, as a handle to introduce chiral auxiliaries.

The indenyl moiety itself can also be functionalized. The methylene (B1212753) protons of the five-membered ring are acidic and can be deprotonated with a suitable base to generate an indenyl anion. This anion can then react with various electrophiles, allowing for further modification of the indenyl scaffold. The combination of the reactivity of the acetyl group and the indenyl core makes this compound a highly adaptable intermediate for the synthesis of a wide range of organic molecules.

Table 1: Synthetic Transformations of this compound
Reaction TypeReagent(s)Product TypeSignificance
Nucleophilic AdditionGrignard Reagents (RMgX), Organolithium Reagents (RLi)Tertiary AlcoholsCarbon-carbon bond formation, introduction of diverse functional groups.
ReductionSodium Borohydride (NaBH4), Lithium Aluminum Hydride (LiAlH4)Secondary AlcoholsPrecursor for chiral ligands and other functional derivatives.
Deprotonation/AlkylationBase (e.g., BuLi), Alkyl Halide (R-X)Substituted Indenyl DerivativesFunctionalization of the indenyl core.

Precursors for Ligand Synthesis in Organometallic Chemistry

The indenyl ligand is a cornerstone of modern organometallic chemistry, and this compound serves as a strategic starting point for the synthesis of a variety of substituted indenyl ligands with tailored electronic and steric properties.

The development of chiral ligands is of paramount importance for asymmetric catalysis, which aims to produce enantiomerically pure compounds. nih.gov Chiral indenyl ligands have proven to be highly effective in a range of asymmetric transformations. researchgate.netresearchgate.net this compound is an attractive precursor for such ligands.

A common strategy to introduce chirality involves the stereoselective reduction of the ketone to a chiral alcohol. This can be achieved using chiral reducing agents or through enzymatic reduction. The resulting chiral hydroxyl group can then be used to direct further transformations or can be derivatized to create a chiral ligand. For example, the chiral alcohol can be etherified or esterified with a bulky group to create a sterically demanding chiral environment around the metal center to which the ligand coordinates.

Another approach involves the conversion of the acetyl group into a chiral oxazoline (B21484) moiety, which is a well-established and effective coordinating group in asymmetric catalysis. The synthesis of new 1-, 2-, and 1,3-chirally substituted indenes has been described starting from indenyllithium or 2-indenylmagnesium bromide, which are conceptually related to derivatives of this compound.

Derivatives of this compound can be directly employed as ligands for transition metal complexes. wikipedia.org The ketone functionality can be used to synthesize a variety of ligands, such as Schiff bases, by condensation with primary amines. These imine-containing ligands can coordinate to transition metals through the nitrogen atom, and potentially also through the indenyl ring, leading to the formation of stable metal complexes.

The electronic properties of these ligands can be fine-tuned by varying the substituents on the amine used in the condensation reaction. This allows for the synthesis of a library of ligands with different steric and electronic profiles, which in turn can be used to modulate the catalytic activity of the corresponding metal complexes. The indenyl moiety itself can also coordinate to a metal center in a η⁵-fashion, similar to the cyclopentadienyl (B1206354) ligand. wikipedia.org This dual coordination capability makes derivatives of this compound particularly interesting for the design of novel organometallic complexes.

Catalytic Activity of Indenylmetal Complexes Derived from Indenylethanone Analogs

Indenylmetal complexes are known to exhibit enhanced catalytic activity compared to their cyclopentadienyl counterparts in a variety of reactions. nih.gov This "indenyl effect" is attributed to the ability of the indenyl ligand to undergo ring-slippage (from η⁵ to η³ coordination), which can facilitate substrate coordination and product dissociation. wikipedia.org While specific catalytic applications of complexes derived directly from this compound are not extensively documented, the potential for their use in catalysis is significant, based on the known reactivity of other indenylmetal complexes.

Metallocene and post-metallocene catalysts based on indenyl ligands are widely used in the industrial production of polyolefins. wikipedia.org These catalysts, particularly those based on Group 4 metals like titanium and zirconium, can polymerize olefins with high activity and stereoselectivity. The substitution pattern on the indenyl ring plays a crucial role in determining the properties of the resulting polymer.

By modifying this compound to introduce various substituents on the indenyl ring, it is possible to synthesize a range of ligands for olefin polymerization catalysts. For example, the introduction of bulky groups can influence the stereochemistry of the polymer, leading to the production of isotactic or syndiotactic polypropylene. The electronic nature of the substituents can also affect the activity of the catalyst. The versatility of this compound as a synthetic intermediate makes it a promising starting material for the development of new and improved olefin polymerization catalysts.

Transition metal-catalyzed C-H activation is a powerful tool for the efficient and atom-economical synthesis of complex organic molecules. bohrium.com In recent years, chiral indenyl ligands have emerged as highly effective ligands for asymmetric C-H activation reactions. researchgate.netresearchgate.net Rhodium complexes bearing chiral indenyl ligands have been successfully applied in the asymmetric C-H activation of various substrates, leading to the formation of chiral products with high enantioselectivity. bohrium.com

The development of new chiral indenyl ligands is an active area of research, and this compound represents a valuable starting point for the synthesis of such ligands. As discussed previously, the ketone functionality can be used to introduce chirality, and further modifications of the indenyl ring can be used to fine-tune the steric and electronic properties of the ligand. The resulting chiral indenyl ligands could then be used to prepare rhodium or other transition metal complexes for asymmetric C-H activation and other coupling reactions.

Table 2: Potential Catalytic Applications of Indenylmetal Complexes Derived from this compound Analogs
Catalytic ApplicationMetal CenterRole of Indenyl Ligand DerivativePotential Outcome
Olefin (Co)polymerizationTi, ZrControl of steric and electronic environment at the metal center.Production of polyolefins with specific tacticities and microstructures.
Asymmetric C-H ActivationRh, IrCreation of a chiral pocket around the metal to induce enantioselectivity.Enantioselective synthesis of complex organic molecules.
Asymmetric HydrogenationRu, Rh, IrFormation of chiral catalysts for the stereoselective reduction of prochiral substrates.Synthesis of chiral alcohols, amines, and other valuable compounds.

Promotion of Intermolecular Hydroacylation Reactions by this compound

Extensive literature searches did not yield specific studies or detailed research findings on the direct application of This compound as a catalyst or promoter for intermolecular hydroacylation reactions. This particular application of the indenylethanone scaffold does not appear to be a documented area of research in the context of modern organic synthesis and catalysis.

Intermolecular hydroacylation, the addition of an aldehyde C-H bond across an unsaturated bond like an alkene or alkyne, is a significant carbon-carbon bond-forming reaction. wikipedia.org This process is often catalyzed by transition metal complexes, with rhodium-based catalysts being particularly prominent. nsf.govrsc.org The typical catalytic cycle involves the oxidative addition of the aldehyde C-H bond to the metal center, followed by migratory insertion of the unsaturated substrate and subsequent reductive elimination to yield the ketone product. wikipedia.org A major challenge in intermolecular hydroacylation is the competing decarbonylation pathway, which can deactivate the catalyst. wikipedia.orgrsc.org

While rhodium catalysts are frequently employed for the synthesis of indenone derivatives through other mechanisms like C-H activation and annulation reactions, the use of an indenyl ketone, such as This compound , to actively promote a hydroacylation reaction is not described in the available scientific literature. organic-chemistry.org Research in intermolecular hydroacylation has largely focused on the development of catalyst systems that can overcome challenges like substrate scope and selectivity, often employing sophisticated phosphine (B1218219) ligands to modulate the catalytic activity of the metal center. nsf.gov

Given the absence of direct research in this specific area, no data tables or detailed research findings on the promotion of intermolecular hydroacylation reactions by This compound can be provided.

Future Research Directions and Emerging Opportunities in Indenylethanone Chemistry

Development of Novel and Sustainable Synthetic Methodologies

While established methods like the palladium-catalyzed tandem Heck–aldol (B89426) reaction provide an efficient route to 1-(1H-inden-2-yl)ethanone, future research is increasingly focused on green and sustainable chemistry principles. vulcanchem.comgoogle.com The goal is to develop synthetic protocols that minimize waste, reduce energy consumption, and utilize environmentally benign reagents and catalysts.

Key areas for future development include:

Continuous Flow Systems: To address scalability challenges and improve yield, continuous flow reactors could be employed. This approach can help in minimizing issues like palladium leaching, which can be a problem in traditional batch processes. vulcanchem.com

Alternative Catalysts: Research into replacing precious metal catalysts like palladium with more abundant and less toxic metals (e.g., copper, iron, zinc) is a significant trend. rsc.org The development of reusable heterogeneous catalysts, such as nanocrystals, could also offer a sustainable alternative. rsc.org

Microwave-Assisted Synthesis: Exploring microwave-assisted organic synthesis (MAOS) could drastically reduce reaction times and improve energy efficiency compared to conventional heating methods.

One-Pot Reactions in Aqueous Media: Designing syntheses that can be performed in water instead of organic solvents is a cornerstone of green chemistry. The use of surfactants or phase-transfer catalysts may facilitate such reactions for indenone derivatives. researchgate.net

Table 1: Comparison of Current and Future Synthetic Methodologies
ParameterCurrent Methodology (e.g., Pd-catalyzed Heck-Aldol)Future/Sustainable Methodologies
CatalystPalladium(II) acetate (B1210297) vulcanchem.comAbundant metals (Fe, Cu), reusable nanocatalysts, biocatalysts
SolventDimethylformamide (DMF) vulcanchem.comWater, supercritical fluids, ionic liquids
Energy SourceConventional heating (110°C) vulcanchem.comMicrowave irradiation, sonication, visible-light photocatalysis
Process TypeBatch processing vulcanchem.comContinuous flow systems
Atom EconomyModerate to highHigh (focus on one-pot, tandem reactions)

Exploration of Advanced Catalytic Applications for Functionalization and Transformation

The this compound molecule is amenable to various transformations, including nucleophilic additions, reductions, and electrophilic substitutions. vulcanchem.com Future research will likely focus on employing advanced catalytic systems to achieve higher selectivity, milder reaction conditions, and novel functionalizations.

Emerging opportunities in this area include:

Asymmetric Catalysis: Developing chiral catalysts for the enantioselective transformation of the ethanone (B97240) group or the indene (B144670) ring is a significant area for exploration. This would provide access to optically active indene derivatives, which are valuable in medicinal chemistry.

Photoredox Catalysis: The use of visible light to drive chemical reactions offers a green and powerful tool for C-H functionalization and other transformations under mild conditions. Applying these methods to the indenylethanone scaffold could unlock new reaction pathways.

Biocatalysis: Employing enzymes as catalysts can offer unparalleled selectivity and operate under environmentally friendly conditions (aqueous solvent, ambient temperature). Enzymes could be used for selective reductions, oxidations, or other modifications of the molecule.

Dual Catalysis: Combining two different catalytic cycles in one pot can enable complex transformations that would otherwise require multiple steps. For instance, combining a metal catalyst with an organocatalyst could allow for novel functionalization of the indenylethanone structure.

In-depth Computational Modeling for Predictive Reactivity and Selectivity

Computational chemistry is becoming an indispensable tool in modern chemical research. For indenylethanone chemistry, in-depth computational modeling can provide crucial insights into reaction mechanisms, predict reactivity, and guide the rational design of experiments.

Future research in this domain will likely involve:

Density Functional Theory (DFT) Studies: DFT calculations can be used to model transition states, calculate activation energies, and elucidate the mechanisms of catalytic and non-catalytic reactions involving indenylethanone. This can help in understanding regioselectivity, such as the observed nitration at the 5-position. vulcanchem.com

Machine Learning and AI: The use of machine learning algorithms, such as graph-convolutional neural networks, can create powerful models to predict site selectivity for various C-H functionalization reactions on the indene core. rsc.org Training these models on large datasets of reactions can allow chemists to quickly screen potential reactions and conditions for desired outcomes. rsc.org

Molecular Docking: In the context of medicinal chemistry, computational docking studies can predict the binding affinity of indenylethanone derivatives to biological targets, such as enzymes or receptors. eurekaselect.comresearchgate.net This predictive power can accelerate the discovery of new therapeutic agents.

Table 2: Applications of Computational Modeling in Indenylethanone Chemistry
Computational TechniqueApplicationPredicted Outcome
Density Functional Theory (DFT)Mechanistic investigation of catalytic cyclesReaction pathways, transition state energies, selectivity
Machine Learning (e.g., Neural Networks)Prediction of site selectivity in C-H functionalization rsc.orgQuantitative likelihood scores for reaction at different positions rsc.org
Molecular Dynamics (MD) SimulationsStudying conformational changes and interactionsStability of ligand-protein complexes, solvent effects
Molecular DockingVirtual screening for biological activity eurekaselect.comresearchgate.netBinding modes and affinity to target proteins

Interdisciplinary Research Integrating Indenylethanone Scaffolds into Materials Science

The unique electronic and structural properties of the indene ring make this compound an attractive building block for advanced materials. Interdisciplinary collaboration between organic chemists, polymer scientists, and materials engineers is key to unlocking its full potential.

Promising avenues for future research include:

Conductive Polymers: this compound can act as a monomer for creating conductive polymers. vulcanchem.com Further research could focus on copolymerization with other monomers, like thiophene (B33073) derivatives, to fine-tune the material's electronic properties, such as the bandgap, for applications in organic electronics like photovoltaics and LEDs. vulcanchem.com

Functional Polymers: The acetyl group on the indenylethanone scaffold serves as a handle for post-polymerization modification. This allows for the synthesis of functional polymers where specific properties (e.g., solubility, cross-linking ability, attachment of bioactive molecules) can be introduced after the polymer backbone is formed.

Biomaterials: Integrating indenylethanone-based structures into biodegradable polymers or hydrogels could create novel scaffolds for tissue engineering. researchgate.net The specific chemical functionalities could be used to promote cell adhesion, proliferation, or controlled drug release.

Sensors: The conjugated π-system of the indene core could be exploited in the design of chemical sensors. Modification of the scaffold could lead to materials that exhibit a change in their optical or electronic properties upon binding to a specific analyte.

By pursuing these future research directions, the scientific community can continue to expand the utility and application of this compound, driving innovation in sustainable chemistry, catalysis, and the development of next-generation materials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(1H-inden-2-yl)ethanone, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation, where indene reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimization involves controlling stoichiometry (1:1.2 molar ratio of indene to acetyl chloride) and reaction temperature (0–5°C to minimize side reactions). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) improves purity . For derivatives, substitution reactions at the ketone or indene moiety require tailored conditions, such as using NaBH₄ for selective reduction of the carbonyl group .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for structural confirmation. The ketone carbonyl resonates at ~200–210 ppm in ¹³C NMR, while the indene protons appear as distinct multiplet signals in ¹H NMR (δ 6.5–7.5 ppm). Mass spectrometry (EI-MS) provides molecular ion peaks (e.g., m/z 158 for C₁₁H₁₀O⁺), and IR spectroscopy confirms the carbonyl stretch (~1680 cm⁻¹). For crystalline derivatives, X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) resolves stereochemical details .

Q. How can researchers assess the reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer : The indene ring undergoes electrophilic substitution at the 1- and 3-positions due to electron-rich aromaticity. Nitration (HNO₃/H₂SO₄) or halogenation (Br₂/FeBr₃) can be monitored via TLC or HPLC to track regioselectivity. Computational tools (DFT, B3LYP/6-31G(d,p)) predict reactive sites by analyzing electron density maps and Fukui indices .

Advanced Research Questions

Q. What mechanistic insights explain contradictory outcomes in the oxidation of this compound derivatives?

  • Methodological Answer : Oxidation of the ketone group to carboxylic acids (e.g., using KMnO₄) may compete with indene ring oxidation. Conflicting results arise from solvent polarity (protic vs. aprotic) and temperature. For example, in aqueous H₂O₂/Fe³⁺, the ketone oxidizes preferentially, while in DMSO, ring epoxidation dominates. Kinetic studies (UV-Vis monitoring) and isotopic labeling (¹⁸O tracing) clarify pathways .

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict redox activity, while molecular docking (AutoDock Vina) screens derivatives against target proteins (e.g., bacterial enzymes). For antimicrobial activity, QSAR models correlate substituent electronegativity (Mulliken charges) with MIC values against E. coli or S. aureus. Scaffold rigidity, introduced via cyclometalation (e.g., Pd-based complexes), improves metabolic stability .

Q. What strategies resolve crystallographic ambiguities in this compound derivatives, particularly for chiral analogs?

  • Methodological Answer : Twinning or disorder in crystals is addressed using high-resolution data (synchrotron radiation) and SHELXD for phase refinement. For chiral centers, anomalous scattering (Cu Kα) or Flack parameters confirm absolute configuration. Dynamic NMR (VT-NMR) can preemptively identify conformers causing crystallographic noise .

Q. Why do certain synthetic routes for this compound derivatives exhibit low scalability despite high yields in small batches?

  • Methodological Answer : Exothermic reactions (e.g., Friedel-Crafts) face heat dissipation challenges at scale, leading to decomposition. Flow chemistry systems improve heat transfer and mixing efficiency. Catalytic bottlenecks (e.g., AlCl₃ recovery) are mitigated via immobilized Lewis acids (e.g., Fe³⁺-modified silica) or solvent-free mechanochemical synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.